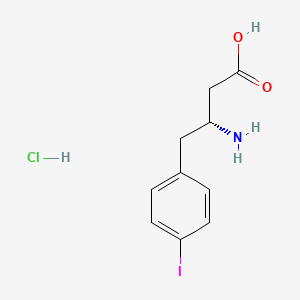

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a β-amino acid backbone, a 4-iodophenyl substituent, and a hydrochloride salt. Key properties include:

- Molecular Formula: C₁₀H₁₂INO₂·HCl

- Molecular Weight: 341.57 g/mol

- CAS Numbers: 332061-76-4 (hydrochloride), 269396-70-5 (free acid) .

Properties

IUPAC Name |

(3R)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661582 | |

| Record name | (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-76-4, 269396-70-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-iodo-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-(4-iodophenyl)butanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of primary amines.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The iodine substituent distinguishes this compound from analogs with different aromatic or heteroaromatic groups. Key comparisons include:

Key Observations :

- Iodine vs. Bromine : The iodine atom’s larger size and polarizability may enhance binding affinity in receptor-ligand interactions compared to bromine .

- Heteroaromatic Substitution (e.g., thiophene) : Reduces steric bulk but introduces sulfur-based electronic effects, which may influence pharmacokinetics .

Methyl-Substituted Phenyl Analogs

Methyl groups on the phenyl ring modulate lipophilicity and steric effects:

Key Observations :

Stereochemical Comparisons

The (R) -enantiomer is compared to its (S) -counterpart and other stereoisomers:

- (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS: 332061-75-3) has identical molecular weight but divergent biological activity due to stereochemical preferences in enzyme binding .

- Boc- and Fmoc-protected derivatives (e.g., CAS: 269396-71-6, 269396-73-8) are used in peptide synthesis, where stereochemistry ensures correct folding .

Biological Activity

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. Its unique structure, featuring an amino group and a phenyl ring substituted with iodine, suggests possible interactions with neurotransmitter receptors and other biological targets.

- Molecular Formula: C10H12INO2

- Molecular Weight: 305.12 g/mol

- Structure Features: The compound consists of an amino group that can form hydrogen bonds and an iodophenyl group that may participate in halogen bonding, influencing its binding affinity to various targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding specificity.

- Halogen Bonding: The iodophenyl group facilitates hydrophobic interactions, potentially modulating enzyme activities or receptor functions.

Biological Activities

Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitter analogs indicates potential interactions with receptors involved in neurological functions, which could be beneficial in treating neurological disorders such as depression and anxiety.

Enzyme-Substrate Interactions: this compound has been employed in studies investigating enzyme-substrate interactions, highlighting its role as a biochemical probe.

Research Findings and Case Studies

-

Neuropharmacological Studies:

- Research indicates that derivatives of this compound may influence synaptic transmission by interacting with neurotransmitter receptors. This interaction could lead to therapeutic benefits for conditions like depression or anxiety.

- A study exploring the neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies.

-

Synthesis and Applications:

- The synthesis of this compound involves several steps that can vary based on laboratory techniques. Its versatility in organic synthesis makes it a valuable building block for developing complex molecules .

- It has also been explored for its application as a precursor in drug development due to its ability to interact with specific biological targets, making it a candidate for further pharmacological studies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (R)-3-Amino-4-(phenyl)butanoic acid | Similar backbone without iodine | Known for neuroprotective effects |

| (S)-3-Amino-4-(4-bromophenyl)butanoic acid | Bromine substitution instead of iodine | Exhibits different receptor binding profiles |

| (R)-3-Amino-4-(2-methylphenyl)butanoic acid | Methyl substitution on the phenyl ring | Potentially alters lipophilicity |

| (R)-3-Amino-4-(chlorophenyl)butanoic acid | Chlorine substitution | Different pharmacokinetic properties |

This table highlights the uniqueness of this compound, particularly its iodine substitution, which can significantly influence its biological activity and chemical reactivity.

Q & A

Q. What are the established synthetic routes for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?

The synthesis typically involves enantioselective methods to preserve the (R)-configuration. A common approach includes:

- Chiral precursor utilization : Starting with (R)-configured β-keto esters or amino acid derivatives to ensure stereochemical fidelity .

- Catalytic asymmetric hydrogenation : Using chiral rhodium or ruthenium catalysts under hydrogen gas (1–5 atm) in ethanol or THF at 25–50°C to reduce intermediates like β-keto esters .

- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) to achieve >98% enantiomeric excess (ee) .

Optimization involves adjusting catalyst loading (0.5–2 mol%), solvent polarity, and reaction time to minimize racemization.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., iodophenyl proton signals at δ 7.2–7.8 ppm) and salt formation (HCl resonance at δ 1.5–2.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (CHINO·HCl: MW 341.57) and isotopic patterns for iodine (m/z 127) .

Q. How is the biological activity of this compound initially screened in neurotransmitter-related studies?

- Receptor binding assays : Radioligand displacement using H-labeled GABA or mGluR ligands in rat brain homogenates to measure IC values .

- Electrophysiology : Patch-clamp recordings in neuronal cultures to assess modulation of ion channels (e.g., GABA receptor currents) .

- In vitro enzyme inhibition : Testing against dipeptidyl peptidase-IV (DPP-IV) or aminotransferases via fluorogenic substrates (e.g., Gly-Pro-AMC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies (e.g., variable IC values across studies) may arise from:

- Assay conditions : Differences in buffer pH, ion concentrations, or cell lines (HEK293 vs. primary neurons) can alter receptor binding kinetics .

- Stereochemical impurities : Trace (S)-enantiomers (<2%) may confound results; re-evaluate purity via chiral HPLC and repeat assays with rigorously purified batches .

- Species-specific responses : Test across multiple models (e.g., murine vs. human receptor isoforms) to identify interspecies variability .

Q. What strategies improve yield and scalability in the synthesis of this compound?

- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce racemization during Michael additions or hydrogenation steps .

- Solvent optimization : Replace ethanol with 2-MeTHF for higher solubility of iodophenyl intermediates, improving yields from 65% to 82% .

- Catalyst recycling : Immobilize chiral catalysts on silica supports to reduce costs and waste .

Q. How does the 4-iodophenyl substitution influence biological activity compared to structural analogs?

Comparative studies with analogs (e.g., 4-chloro or 4-cyano derivatives) reveal:

- Enhanced receptor affinity : The iodine atom’s polarizability increases van der Waals interactions with hydrophobic receptor pockets (e.g., GABA receptor binding affinity increases 3-fold vs. chloro analogs) .

- Metabolic stability : Iodine’s lower electronegativity reduces oxidative metabolism in liver microsomes, extending half-life (t = 4.2 h vs. 1.8 h for chloro analogs) .

- Crystallographic data : The iodine’s bulkiness alters ligand-receptor docking conformations, visualized via X-ray co-crystallography .

Q. What methodologies are employed to study this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- In situ perfusion : Measure BBB permeability in rodents using LC-MS/MS quantification of brain-to-plasma ratios (logBB > 0.3 indicates favorable penetration) .

- PAMPA-BBB assay : Artificial membrane permeability screening predicts CNS availability (Pe > 4.0 × 10 cm/s) .

- Metabolite profiling : Incubate with liver microsomes and identify degradation products via UPLC-QTOF to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.